(R)-7-Hydroxywarfarin
Overview
Description
®-7-Hydroxywarfarin is a derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is specifically the R-enantiomer of 7-hydroxywarfarin, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. The hydroxyl group at the seventh position of the warfarin structure plays a crucial role in its biological activity.
Mechanism of Action
Target of Action
It’s known that warfarin, the parent compound of ®-7-hydroxywarfarin, acts on the vitamin k epoxide reductase complex subunit 1 (vkorc1), inhibiting the reduction of vitamin k and its epoxide .
Mode of Action
This inhibition disrupts the Vitamin K cycle, leading to a decrease in the synthesis of Vitamin K-dependent clotting factors .
Biochemical Pathways
Given its relationship to warfarin, it’s likely that it affects the vitamin k cycle and the synthesis of vitamin k-dependent clotting factors .
Pharmacokinetics
It’s known that warfarin, the parent compound, is metabolized by human liver cytochrome p450 enzymes . The volume of distribution of Warfarin was found to be 10.9L . The clearance rate in a 70kg individual aged 69.8 years with the wild type CYP2C19 and CYP3A4 genotypes is 0.125L/h .
Result of Action
Based on the action of warfarin, it can be inferred that ®-7-hydroxywarfarin might lead to a decrease in the synthesis of vitamin k-dependent clotting factors, affecting the coagulation process .
Action Environment
It’s known that various environmental factors such as temperature, climate, radiation, air pollutants, nutrition, toxic substances can affect the physiology of organisms and can act either in a beneficial or a deleterious way to human biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-7-Hydroxywarfarin may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors to cultivate microorganisms expressing the necessary enzymes can be a viable method. Alternatively, chemical synthesis methods can be scaled up, ensuring the reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Oxidation: ®-7-Hydroxywarfarin can undergo further oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: ®-7-Hydroxywarfarin is used as a model compound to study the metabolism of warfarin and its derivatives. It helps in understanding the enzymatic pathways involved in drug metabolism.
Biology: In biological research, ®-7-Hydroxywarfarin is used to study the effects of anticoagulants on various biological systems. It serves as a tool to investigate the mechanisms of blood clotting and the role of specific enzymes in this process.
Medicine: The compound is crucial in pharmacological studies to develop safer and more effective anticoagulant therapies. It helps in identifying potential side effects and interactions with other drugs.
Industry: In the pharmaceutical industry, ®-7-Hydroxywarfarin is used in the development and testing of new anticoagulant drugs. It also serves as a reference standard in quality control processes.
Comparison with Similar Compounds
Warfarin: The parent compound, used widely as an anticoagulant.
S-Warfarin: The S-enantiomer of warfarin, which is more potent than the R-enantiomer.
7-Hydroxywarfarin: The racemic mixture of the compound.
Uniqueness: ®-7-Hydroxywarfarin is unique due to its specific stereochemistry, which affects its interaction with biological targets. Compared to S-warfarin, it has a different potency and metabolic pathway, making it valuable in studying the stereoselective effects of anticoagulants.
Properties
IUPAC Name |
4,7-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716389 | |
Record name | 4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-76-1 | |
Record name | 7-Hydroxywarfarin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYWARFARIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8GT4FIF2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does (R)-7-Hydroxywarfarin differ from (S)-7-Hydroxywarfarin in terms of its formation in the body?
A1: Research indicates a stereoselective difference in the formation of these enantiomers. [] Specifically, the formation clearance of (S)-7-Hydroxywarfarin is significantly correlated with the clearance of (S)-warfarin, indicating a metabolic pathway preference. [] This suggests that the enzymes responsible for warfarin metabolism exhibit selectivity towards the S-enantiomer in producing (S)-7-Hydroxywarfarin.
Q2: Which enzymes are primarily involved in the metabolism of this compound?
A2: While this compound itself is a metabolite, its further metabolism involves glucuronidation. [] Research reveals that UGT1A10, primarily an extrahepatic enzyme, exhibits a significantly higher capacity for this compound glucuronidation compared to other UGT isoforms. []
Q3: Does the presence of other warfarin metabolites, specifically the S-enantiomers, affect the metabolism of this compound?
A3: Studies using human liver microsomes and recombinant UGT enzymes demonstrate that the R- and S-enantiomers of various hydroxywarfarins, including 6-, 7-, and 8-hydroxywarfarin, can influence each other's glucuronidation kinetics. [] This suggests a complex interplay between these enantiomers during metabolism.
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection serves as a reliable method for analyzing this compound. [] For enhanced specificity and sensitivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is also utilized, allowing for the simultaneous measurement of both (R)- and (S)-7-Hydroxywarfarin along with their parent warfarin enantiomers. []
Q5: How does the metabolism of (R)-warfarin, the precursor of this compound, differ in the presence of drugs like cimetidine and diltiazem?
A5: Studies show that cimetidine selectively inhibits the formation of (R)-6-Hydroxywarfarin and this compound from (R)-warfarin. [] On the other hand, diltiazem demonstrates a more specific inhibition, primarily affecting the formation of (R)-6-Hydroxywarfarin and (R)-8-Hydroxywarfarin while leaving this compound formation relatively unchanged. []
Q6: Are there significant interindividual variations observed in the metabolism of warfarin and its metabolites, including this compound?
A6: Yes, considerable variability exists in warfarin metabolism, influenced by factors like daily dosage requirements, plasma concentrations of warfarin enantiomers and metabolites (including this compound), and the fraction of unbound drug in plasma. [] This variability highlights the complex interplay of genetic and environmental factors in warfarin metabolism.
Q7: How do cancerous states induced by N-nitrosodiethylamine and phenobarbital impact the metabolism of warfarin in rats?
A7: Research using a rat model of cancer induced by N-nitrosodiethylamine and phenobarbital showed a significant increase in the urinary excretion of this compound. [] This suggests that the cancerous state can alter the metabolic pathways of warfarin, leading to altered metabolite profiles.
Q8: Do genetic variations play a role in influencing the responsiveness to warfarin and its metabolism?
A8: Studies in Indonesian populations revealed an association between genetic variants in genes like VKORC1, CYP2C9, CYP2C19, and CYP4F2, and the response to low-dose warfarin. [] This highlights the importance of genetic factors in warfarin metabolism and individual responses to the drug.
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